Cas no 164178-23-8 (4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-)
![4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- structure](https://es.kuujia.com/scimg/cas/164178-23-8x500.png)
164178-23-8 structure
Nombre del producto:4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
Número CAS:164178-23-8
MF:C27H30O11
Megavatios:530.520509243011
CID:177464
4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- Propiedades químicas y físicas
Nombre e identificación
-
- 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
- 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-y
- 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)
- Caohuoside C
- CID 102471953
- 4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
- 3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
-
- Renchi: 1S/C27H30O11/c1-11(2)5-7-14-15(28)10-17(30)19-21(32)26(38-27-23(34)22(33)20(31)12(3)36-27)24(37-25(14)19)13-6-8-18(35-4)16(29)9-13/h5-6,8-10,12,20,22-23,27-31,33-34H,7H2,1-4H3/t12-,20-,22+,23+,27-/m0/s1
- Clave inchi: MJCAZJRHCYZNAX-ABEYBZLDSA-N
- Sonrisas: O1[C@H]([C@@H]([C@@H]([C@H]([C@@H]1C)O)O)O)OC1C(C2C(=CC(=C(C/C=C(\C)/C)C=2OC=1C1C=CC(=C(C=1)O)OC)O)O)=O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 6
- Recuento de receptores de enlace de hidrógeno: 11
- Recuento de átomos pesados: 38
- Cuenta de enlace giratorio: 6
- Complejidad: 915
- Xlogp3: 2.049
- Superficie del Polo topológico: 175
Propiedades experimentales
- Denso: 1.52±0.1 g/cm3(Predicted)
- Punto de ebullición: 800.3±65.0 °C(Predicted)
- PKA: 6.28±0.40(Predicted)
4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- Literatura relevante
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
164178-23-8 (4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-) Productos relacionados
- 40277-31-4(3-methoxy-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene)
- 2680836-26-2(2-(1,3-benzothiazol-2-yl)(prop-2-en-1-yloxy)carbonylaminoacetic acid)
- 76078-18-7(All-trans-heptaprenyl diphosphate)
- 1909313-99-0(4-(tert-butoxy)carbonyl-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2877766-54-4(N-[1-(2,2-difluoroethyl)piperidin-4-yl]cyclobutanecarboxamide)
- 1179473-48-3(N-(2-fluorophenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride)
- 13745-16-9(3,4-dibromo-1H-pyrazole-5-carboxylic acid)
- 902011-85-2(1-methyl-4-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo1,5-apyrimidin-7-ylpiperazine)
- 31419-81-5(Benzenecarboximidamide,3,5-dibromo-N-hydroxy-4-methoxy-)
- 770-08-1(5-ethylpyridine-2-carboxylic acid)
Proveedores recomendados
上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

江苏科伦多食品配料有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Baoji Haoxiang Bio-technology Co.Ltd
Miembros de la medalla de oro
Proveedor de China
Lote